Cas no 893644-30-9 (4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione)

4,4-ジフルオロ-1-(ピリジン-3-イル)ブタン-1,3-ジオンは、有機合成化学において有用なフッ素化β-ジケトン化合物です。ピリジン環とジフルオロメチレン基を有する構造的特徴から、金属キレート試薬や医薬品中間体としての応用が期待されます。特に、フッ素原子の導入により、母骨格の電子密度や脂溶性が調整可能で、生体利用効率の向上が可能です。また、ケトン部位の反応性を活かした多様な誘導体合成にも適しています。X線結晶構造解析やNMR分析による純度確認が容易で、再結晶法による高純度精製が可能な点も利点です。

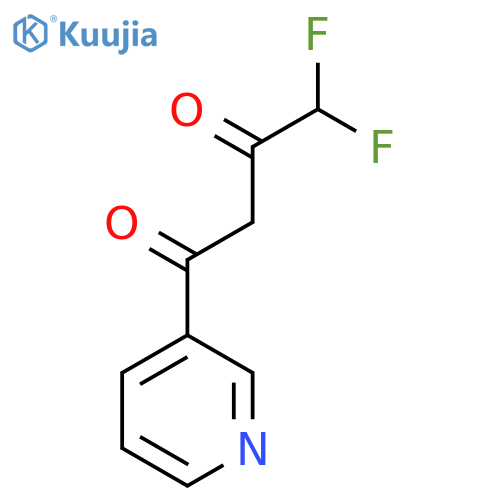

893644-30-9 structure

商品名:4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione

- AKOS004115461

- QIFUCAYSRNQQQJ-UHFFFAOYSA-N

- EN300-1125691

- 4,4-difluoro-1-pyridin-3-ylbutane-1,3-dione

- 893644-30-9

- SCHEMBL23533604

-

- インチ: 1S/C9H7F2NO2/c10-9(11)8(14)4-7(13)6-2-1-3-12-5-6/h1-3,5,9H,4H2

- InChIKey: QIFUCAYSRNQQQJ-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC(C1C=NC=CC=1)=O)=O)F

計算された属性

- せいみつぶんしりょう: 199.04448479g/mol

- どういたいしつりょう: 199.04448479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 47Ų

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1125691-0.25g |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |

893644-30-9 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1125691-5.0g |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |

893644-30-9 | 5g |

$3313.0 | 2023-05-26 | ||

| Enamine | EN300-1125691-1g |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |

893644-30-9 | 95% | 1g |

$770.0 | 2023-10-26 | |

| Enamine | EN300-1125691-2.5g |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |

893644-30-9 | 95% | 2.5g |

$1509.0 | 2023-10-26 | |

| Enamine | EN300-1125691-0.1g |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |

893644-30-9 | 95% | 0.1g |

$678.0 | 2023-10-26 | |

| Enamine | EN300-1125691-0.5g |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |

893644-30-9 | 95% | 0.5g |

$739.0 | 2023-10-26 | |

| Enamine | EN300-1125691-1.0g |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |

893644-30-9 | 1g |

$1142.0 | 2023-05-26 | ||

| Enamine | EN300-1125691-10.0g |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |

893644-30-9 | 10g |

$4914.0 | 2023-05-26 | ||

| Enamine | EN300-1125691-10g |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |

893644-30-9 | 95% | 10g |

$3315.0 | 2023-10-26 | |

| Enamine | EN300-1125691-0.05g |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |

893644-30-9 | 95% | 0.05g |

$647.0 | 2023-10-26 |

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

893644-30-9 (4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 13769-43-2(potassium metavanadate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬